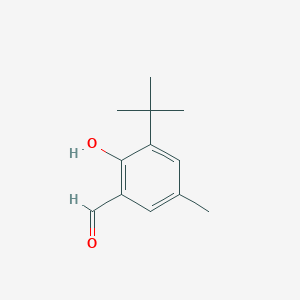

3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8-5-9(7-13)11(14)10(6-8)12(2,3)4/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJROKCYCTSJZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406404 | |

| Record name | 3-t-butyl-5-methylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41715-31-5 | |

| Record name | 3-t-butyl-5-methylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde

Several reliable methods have been established for the synthesis of this substituted benzaldehyde (B42025), typically starting from commercially available substituted phenols.

One prevalent method for synthesizing substituted ortho-hydroxybenzaldehydes is through the direct formylation of phenols. A common and effective route to this compound involves the reaction of 2-tert-butyl-4-methylphenol (B42202) with a formylating agent. Another documented synthesis involves the reaction of 2-tert-butylphenol (B146161) with paraformaldehyde and magnesium chloride. chemicalbook.com This process, known as the Duff reaction or a related variant, introduces an aldehyde group onto the aromatic ring, directed by the activating hydroxyl group. The reaction is typically performed in the presence of a Lewis acid and a suitable solvent.

A specific example involves heating a suspension of 2-tert-butylphenol, magnesium chloride, and paraformaldehyde in tetrahydrofuran (B95107) (THF) with triethylamine. chemicalbook.com This condensation and functionalization reaction proceeds to give the desired product in high yield after refluxing for several hours. chemicalbook.com

| Reactants | Reagents/Catalysts | Solvent | Conditions | Yield |

| 2-tert-Butylphenol, Paraformaldehyde | Magnesium chloride, Triethylamine | THF | Reflux, 3 hours | ~90% chemicalbook.com |

Interactive Data Table 1: Synthesis via Condensation of 2-tert-Butylphenol.

Specific preparations reported in the chemical literature provide alternative pathways. One such method is a variation of the Reimer-Tiemann reaction. This reaction involves treating 2-tert-butyl-4-methylphenol with chloroform (B151607) (CHCl₃) in the presence of a strong base like sodium hydroxide (B78521) (NaOH). researchgate.net The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then attacks the phenoxide ring to introduce the aldehyde group, primarily at the ortho position to the hydroxyl group.

| Starting Material | Reagents | Conditions |

| 2-tert-butyl-4-methylphenol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH), Ethyl alcohol | Reflux, 2 hours researchgate.net |

Interactive Data Table 2: Synthesis via Reimer-Tiemann Type Reaction.

In the synthesis of more complex derivatives, particularly those with multiple reactive functional groups, protection/deprotection strategies are essential. For instance, in the synthesis of the related compound 3-tert-butyl-2,5-dihydroxybenzaldehyde (B8250557) from 2-tert-butylhydroquinone, a multi-step approach is employed. globethesis.com

The process involves:

Protection: The more reactive 4-hydroxy group of 2-tert-butylhydroquinone is selectively protected, for example, by reacting it with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. globethesis.com This forms a benzyl ether, preventing the hydroxyl group from reacting in subsequent steps.

Formylation: The aldehyde group is then introduced at the desired position using an appropriate formylating agent, such as paraformaldehyde catalyzed by tin tetrachloride. globethesis.com

Deprotection: The final step involves the removal of the protecting group to restore the hydroxyl functionality. In the case of a benzyl ether, this is typically achieved through acid hydrolysis (e.g., with acetic acid/hydrochloric acid) or hydrogenolysis, yielding the final dihydroxy derivative. globethesis.com

This strategic use of protecting groups allows for precise control over the synthesis and the creation of specifically functionalized derivatives.

Derivatization Strategies and Synthetic Applications

The primary synthetic application of this compound is as a building block for more complex molecules, most notably Schiff bases.

Hydroxy-substituted benzaldehydes are common reagents for condensation reactions with primary amines, hydrazines, and other similar compounds to produce imine derivatives, widely known as Schiff bases. researchgate.netsemanticscholar.org These compounds are defined by the presence of a carbon-nitrogen double bond (azomethine group). nih.gov The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

The synthesis is often carried out in a solvent like ethanol, sometimes with the addition of a few drops of an acid catalyst (e.g., acetic acid) to facilitate the dehydration step. sysrevpharm.org The presence of the ortho-hydroxyl group in the benzaldehyde ring is significant, as it can form an intramolecular hydrogen bond with the imine nitrogen in the resulting Schiff base, enhancing the molecule's stability. nih.gov These Schiff base derivatives are particularly important as ligands that can coordinate with various metal ions. researchgate.net

The kinetics of Schiff base formation are influenced by several factors, including the electronic nature of the substituents and steric hindrance around the reacting centers. In the case of this compound, the presence of a bulky tert-butyl group at the ortho position relative to the aldehyde function introduces significant steric hindrance.

This steric bulk can impede the approach of the nucleophilic amine to the carbonyl carbon. Consequently, the rate of reaction for this compound with a given amine may be slower compared to less sterically hindered aldehydes like salicylaldehyde (B1680747). The size of the nucleophilic amine also plays a crucial role; bulkier amines will experience greater steric repulsion, further slowing the reaction rate. While the ortho-hydroxyl group activates the ring, its ability to form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen can slightly decrease the electrophilicity of the carbonyl carbon, also influencing the reaction kinetics.

Schiff Base Formation and Related Imine Derivatives

Synthesis of N,N′-Bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine

The synthesis of the Schiff base N,N′-Bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine is a representative example of a condensation reaction. byjus.com This process involves the reaction of a primary amine with an aldehyde. bohrium.com Specifically, two equivalents of this compound react with one equivalent of ethane-1,2-diamine.

The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, and is often facilitated by heating under reflux to drive the reaction to completion. mocedes.org The mechanism involves the nucleophilic attack of the amine groups on the carbonyl carbons of the aldehyde, followed by the elimination of water molecules to form the characteristic carbon-nitrogen double bonds (imines) of the Schiff base. medcraveonline.com The resulting product is a tetradentate ligand, capable of coordinating with metal ions through its two nitrogen atoms and the two oxygen atoms from the deprotonated hydroxyl groups. medcraveonline.com

| Reactant 1 | Reactant 2 | Stoichiometric Ratio (R1:R2) | Solvent | Condition | Product |

|---|---|---|---|---|---|

| This compound | Ethane-1,2-diamine | 2:1 | Ethanol/Methanol | Reflux | N,N′-Bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)ethane-1,2-diamine |

Formation of Other Substituted Salicylidene Derivatives

The versatility of this compound extends to its reaction with a variety of other primary amines to form a range of substituted salicylidene derivatives, also known as Schiff bases. researchgate.net The fundamental reaction mechanism remains a nucleophilic addition-elimination, where the primary amine condenses with the aldehyde. bohrium.com

By altering the structure of the primary amine, a diverse library of Schiff base ligands can be synthesized. These derivatives are significant as their electronic and steric properties can be fine-tuned by the choice of the amine substituent. This modularity is crucial for applications in areas such as catalysis and materials science. The general synthesis involves refluxing the aldehyde with the corresponding primary amine in methanol. bohrium.com

| Primary Amine | Reaction Conditions | Resulting Schiff Base Product |

|---|---|---|

| Aniline | Methanol, Reflux | (E)-2-((phenylimino)methyl)-3-tert-butyl-5-methylphenol |

| p-Toluidine | Ethanol, Reflux, 70-80°C | (E)-2-((p-tolylimino)methyl)-3-tert-butyl-5-methylphenol |

| Benzylamine | Methanol, Reflux | (E)-2-((benzylideneamino)methyl)-3-tert-butyl-5-methylphenol |

| Hydrazine | Ethanol, Reflux | Bis(3-tert-butyl-2-hydroxy-5-methylbenzylidene)hydrazine |

Alkoxide Ligand Formation via Complexation Reactions

Schiff bases derived from salicylaldehydes, such as those discussed previously, are excellent chelating ligands for a wide array of metal ions. medcraveonline.com The formation of metal complexes involves the deprotonation of the phenolic hydroxyl group (-OH) of the ligand. This deprotonation results in the formation of a phenolate (B1203915), which is a type of alkoxide. The negatively charged oxygen atom of the phenolate, along with the imine nitrogen atoms, can then coordinate to a metal center. mdpi.com

The reaction is typically performed by mixing the Schiff base ligand with a metal salt (e.g., acetates, chlorides, or sulfates) in a suitable solvent like methanol or ethanol. mdpi.comresearchgate.net The resulting metal complexes often exhibit well-defined geometries, such as octahedral or square-pyramidal, depending on the metal ion and its coordination number. mocedes.orgresearchgate.net These complexes are significant due to their potential applications in catalysis and as models for biological systems. medcraveonline.commdpi.com

| Metal Salt | Solvent | General Product Formula | Potential Geometry |

|---|---|---|---|

| Cobalt(II) Acetate | Methanol | [Co(L)] | Square Planar/Tetrahedral |

| Nickel(II) Chloride | Ethanol | [Ni(L)] | Square Planar |

| Copper(II) Sulfate | Methanol/Water | [Cu(L)] | Square Planar |

| Zinc(II) Acetate | Ethanol | [Zn(L)] | Tetrahedral |

| Manganese(II) Acetate | Methanol | [Mn(L)] | Square Planar/Tetrahedral |

Structural Elucidation and Molecular Architecture

Crystallographic Investigations

Crystallography offers an atomic-level view of the molecule, revealing key structural parameters and packing arrangements in the crystalline state.

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids. For 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde, this analysis has yielded precise data on its crystal system, space group, and unit cell dimensions.

A key study redetermined the crystal structure, providing corrected and detailed crystallographic parameters. rsc.orgrsc.org The compound crystallizes in the monoclinic system. rsc.org The data collection was performed at a low temperature to minimize thermal vibrations, allowing for a more accurate structural model. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C12H16O2 |

| Molecular Weight | 192.25 |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a (Å) | 8.3633 (8) |

| b (Å) | 6.6200 (6) |

| c (Å) | 9.7328 (11) |

| β (°) | 97.170 (9) |

| Volume (ų) | 534.64 (9) |

| Z | 2 |

| Temperature (K) | 100 |

| R-factor | 0.039 |

The crystal packing of this compound is stabilized by a network of hydrogen bonds. A significant intramolecular O—H⋯O hydrogen bond is observed between the hydroxyl group and the carbonyl oxygen of the aldehyde group, forming a stable six-membered ring. rsc.orgrsc.org This type of interaction is common in ortho-hydroxybenzaldehyde derivatives.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O2—H2···O1 (intramolecular) | 0.85 (1) | 1.80 (1) | 2.5954 (16) | 155 (2) |

| C4—H4···O1 (intermolecular) | 0.93 | 2.49 | 3.3717 (18) | 159 |

The molecular structure of this compound is notably planar. rsc.orgrsc.org Crystallographic analysis reveals that all non-hydrogen atoms, with the exception of one methyl group, are located on a crystallographic mirror plane. rsc.orgrsc.org This high degree of planarity is reinforced by the intramolecular hydrogen bond, which restricts the rotation of the aldehyde group relative to the phenyl ring. The aromatic C—C bond distances are consistent with those found in similar substituted phenyl compounds. rsc.org

A Hirshfeld surface analysis provides a method for visualizing and quantifying intermolecular interactions within a crystal. However, a review of the published scientific literature did not yield any studies that have performed a Hirshfeld surface analysis specifically on the compound this compound. While this analysis has been conducted on some of its derivatives, those findings fall outside the scope of this article.

The crystal structure of this compound has been the subject of a significant redetermination. rsc.orgrsc.org An earlier report had assigned the structure to the non-centrosymmetric space group P21. rsc.org However, a more recent and detailed study demonstrated that the correct space group is the centrosymmetric P21/m. rsc.orgrsc.org This correction is crucial as it reflects the inherent symmetry of the molecule in the crystal lattice, where a mirror plane passes through most of the atoms. rsc.orgrsc.org

Spectroscopic Characterization Techniques in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize organic compounds like this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR offers complementary information on the carbon skeleton of the molecule.

Despite the importance of these techniques, a comprehensive search of scientific literature and chemical databases did not yield specific, publicly available ¹H NMR and ¹³C NMR spectral data for this compound.

¹¹⁹Sn NMR

¹¹⁹Sn NMR spectroscopy is a specialized technique used to study the structure and bonding of organotin compounds. This method is particularly useful for investigating the coordination chemistry of ligands with tin centers. In the context of this compound, this technique would be applicable to its Schiff base derivatives complexed with tin moieties. Such studies would provide insights into the coordination number and geometry around the tin atom. However, there is no available literature reporting the synthesis or ¹¹⁹Sn NMR analysis of organotin complexes involving this specific benzaldehyde (B42025) derivative.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, providing a characteristic "fingerprint" of the compound.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH), aldehyde (-CHO), tert-butyl, and methyl groups, as well as the aromatic ring. A detailed analysis of these bands can confirm the presence of these functional groups and provide information about intramolecular interactions, such as hydrogen bonding between the hydroxyl and aldehyde groups.

A specific, publicly available FT-IR spectrum with detailed peak assignments for this compound could not be located in the searched scientific databases.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. Elemental analysis determines the percentage composition of elements in a compound, which is used to derive its empirical formula.

For this compound (C₁₂H₁₆O₂), high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the tert-butyl group, the aldehyde group, or other small fragments, providing further structural confirmation.

An article focusing solely on the coordination chemistry of "this compound" as per the specified outline cannot be generated at this time.

Extensive searches for scientific literature have revealed a lack of specific research publications detailing the synthesis, coordination chemistry, and magnetic properties of metal complexes derived exclusively from this particular compound. While there is a wealth of information on related salicylaldehyde (B1680747) derivatives (such as 3-tert-butylsalicylaldehyde or 3,5-di-tert-butylsalicylaldehyde), the strict requirement to focus solely on this compound cannot be met with verifiable, published data for each section of the requested outline.

Specifically, no dedicated studies were found that characterize the chelation behavior, specific O,N,O-tridentate or didentate coordination modes, or the synthesis and magnetic anisotropy of Nickel(II) complexes for Schiff base ligands derived from this compound.

To generate the article as requested would require making assumptions based on related compounds, which would violate the instruction to not introduce information outside the explicit scope. Therefore, in the interest of scientific accuracy and adherence to the prompt's constraints, the article cannot be written.

Coordination Chemistry and Metalloligand Design

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes

Titanium(IV) and Zirconium(IV) Complexes

Complexes of Titanium(IV) and Zirconium(IV) with ligands derived from salicylaldehydes have been investigated for their catalytic and material properties. While specific studies on 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde are not extensively documented, the coordination behavior can be inferred from related systems involving substituted salicylaldehyde (B1680747) and their Schiff base derivatives (salen-type ligands).

Titanium(IV) Complexes: Titanium(IV) complexes supported by tetradentate salen-type ligands, synthesized from substituted salicylaldehydes, typically adopt a distorted octahedral geometry. rsc.org The ligand coordinates to the titanium center through the two phenolate (B1203915) oxygen atoms and the two imine nitrogen atoms in the equatorial plane. Two additional labile ligands, such as isopropoxide groups, occupy the axial positions. rsc.org The electronic properties of the substituents on the salicylaldehyde rings significantly influence the catalytic activity of these complexes, for instance, in the ring-opening polymerization of rac-lactide. rsc.org Studies on related salalen and salicylate (B1505791) complexes also highlight the formation of stable, often six-coordinate, Ti(IV) centers. iucc.ac.ilmdpi.com

Zirconium(IV) Complexes: Zirconium(IV) exhibits a strong affinity for oxygen-donor ligands and can achieve higher coordination numbers than titanium. Complexes with Schiff bases derived from substituted salicylaldehydes have been synthesized, forming eight-coordinate structures of the type Zr(Schiff base)₂(Cl)₂. tandfonline.com In these cases, the Schiff base acts as a monobasic tridentate ONS donor ligand. tandfonline.com Simpler systems involving salicylaldehyde itself can form mixed-ligand complexes with Zr(IV). pjsir.org The coordination typically involves the deprotonated phenolate oxygen and the carbonyl oxygen of the aldehyde, leading to stable chelate rings. Zirconium(IV) complexes with salicylaldehyde-derived diimines have been shown to be six-coordinate. scispace.com

Table 1: Representative Coordination Data for Analogous Ti(IV) and Zr(IV) Salicylaldehyde-Type Complexes

| Metal Center | Ligand Type | Coordination Number | Geometry | Key Spectroscopic Data (IR, cm⁻¹) |

|---|---|---|---|---|

| Ti(IV) | Salen-type | 6 | Distorted Octahedral | ν(C=N) ~1620-1640, ν(C-O)phenolic ~1300-1320 |

| Zr(IV) | Schiff Base (ONS donor) | 8 | - | ν(C=N) ~1615, ν(C-O)phenolic ~1540 |

| Zr(IV) | Porphyrin (axial salicylate) | 6+ | Distorted Octahedral | ν(Zr-O)phenolic ~662, ν(Zr-O)carboxylic ~719 nih.gov |

Palladium(II) and Rhodium(I) Complexes

Palladium(II) Complexes: Palladium(II) readily forms square planar complexes with bidentate ligands. Substituted salicylaldehydes (X-saloH) react with palladium(II) salts to form neutral complexes with the general formula [Pd(X-salo)₂]. nih.gov In these complexes, the salicylaldehyde ligand is deprotonated at the phenolic hydroxyl group and coordinates to the palladium(II) center as a bidentate O,O-donor, using the phenolate and aldehyde oxygen atoms. The absence of the phenolic ν(O-H) band and a shift in the ν(C=O) and phenolic ν(C-O) bands in the infrared spectra confirm this coordination mode. nih.gov These complexes are typically non-electrolytes and stable in solution. nih.gov

Rhodium(I) Complexes: The coordination chemistry of Rhodium(I) with simple salicylaldehydes is less common than with their Schiff base derivatives. Salicylaldimine ligands, formed by the condensation of salicylaldehyde with a primary amine, act as versatile monoanionic bidentate (N,O) or tridentate (C,N,O) ligands. Rhodium(I) precursors like [Rh(PPh₃)₃Cl] react with salicylaldimine ligands, resulting in stable, typically square planar or five-coordinate Rh(I) or, via oxidative addition, octahedral Rh(III) complexes. frontiersin.org Studies have shown that these ligands can undergo metal-mediated C-H bond activation, leading to cyclometalated species where the ligand binds as a C,N,O-donor. frontiersin.org

Table 2: Spectroscopic Data for Analogous Palladium(II) Salicylaldehyde Complexes

| Complex Type | ν(C=O) (cm⁻¹) | Phenolic ν(C-O) (cm⁻¹) | ¹H NMR (δ, ppm) Aldehyde Proton |

|---|---|---|---|

| Free X-saloH | ~1650-1670 | ~1270-1290 | ~9.8-10.5 |

| [Pd(X-salo)₂] | ~1630-1650 | ~1300-1320 | ~9.90 nih.gov |

Cobalt(III) and Manganese(III) Salen/Salphe Complexes

Salen-type ligands, derived from the 2:1 condensation of salicylaldehydes with diamines, are archetypal ligands in coordination chemistry. The use of this compound allows for the synthesis of sterically hindered and electronically tuned Salen and Salphe (phenylene-bridged) ligands.

Cobalt(III) Complexes: Cobalt(II) complexes of salen-type ligands derived from this compound are known for their ability to reversibly bind dioxygen (O₂). Upon oxygenation, these square planar Co(II) complexes form five- or six-coordinate adducts that are best described as cobalt(III)-superoxo species. This transformation is readily observed by spectroscopic methods. These Co(III) complexes are often stable and can be isolated.

Manganese(III) Complexes: Manganese(III) forms highly stable, typically square pyramidal or octahedral complexes with Salen and Salphe ligands. The Mn(III) center is usually found in a high-spin d⁴ configuration. The Salen ligand occupies the four equatorial positions of the coordination sphere, with one or two axial ligands (e.g., water, pyridine, or an anion like acetate) completing the geometry. pjsir.org The tert-butyl groups from the salicylaldehyde precursor provide steric protection to the metal center, influencing its reactivity and stability. These complexes are characterized by their intense color and paramagnetism.

Main Group Metal Complexes

Organotin(IV) Complexes

Organotin(IV) compounds form a diverse range of complexes with salicylaldehyde and its derivatives. The coordination mode and resulting geometry are highly dependent on the nature of the organic groups attached to the tin atom and the stoichiometry of the reaction. Studies on analogous systems with Schiff bases derived from substituted salicylaldehydes show that the ligand can coordinate to the Sn(IV) center through the phenoxide oxygen, imine nitrogen, and other available donor atoms. For simple salicylaldehydes, coordination occurs through the phenolate and carbonyl oxygens. Depending on the R groups in RₙSnX₄₋ₙ, the resulting complexes can be four-, five-, or six-coordinate, with geometries ranging from tetrahedral to trigonal bipyramidal and octahedral. For instance, dialkyltin(IV) complexes with related tridentate ligands often adopt a five-coordinate, strongly distorted trigonal bipyramidal geometry.

Aluminum and Magnesium Complexes

Aluminum Complexes: Aluminum(III) forms complexes with salicylaldehyde derivatives, although they are generally considered less effective chelators for Al(III) compared to Fe(III). nih.gov The coordination involves the bidentate chelation through the phenolate and carbonyl oxygen atoms. The resulting complexes are typically neutral and adopt an octahedral geometry of the type [Al(salo)₃], where three deprotonated salicylaldehyde ligands coordinate to the aluminum center.

Magnesium Complexes: Magnesium(II) complexes involving salicylaldehyde and its derivatives have been synthesized. Mixed ligand complexes containing salicylaldehyde as a primary ligand have been reported. asianpubs.org More commonly, salicylaldehyde is used as a precursor for more complex multidentate aminophenolate (salan-like) ligands. In these magnesium complexes, the ligand coordinates via the phenolate oxygen and the amine nitrogens. X-ray diffraction studies of such complexes reveal that the magnesium center is often five-coordinate, exhibiting a distorted trigonal bipyramidal geometry. nih.govrsc.org

Boron Complexes

Salicylaldehyde derivatives, particularly their Schiff base forms (salicylaldimines), are excellent precursors for the synthesis of fluorescent boron complexes. The reaction of a salicylaldimine with boron trifluoride etherate (BF₃·Et₂O) in the presence of a base leads to the formation of a stable, six-membered chelate ring. researchgate.net In these N,O-bidentate complexes, the boron atom is coordinated to the phenolate oxygen and the imine nitrogen, with two fluorine atoms completing a tetrahedral geometry around the boron center. These boron difluoride complexes are often highly fluorescent, with their spectroscopic properties being tunable by modifying the substituents on the salicylaldehyde and amine precursors. researchgate.net

Table 3: Summary of Boron Difluoride Complex Formation

| Precursor Ligand | Boron Source | Resulting Complex Type | Boron Geometry | Key Feature |

|---|---|---|---|---|

| Salicylaldimine | BF₃·Et₂O | N,O-bidentate boron difluoride complex | Tetrahedral | Often highly fluorescent researchgate.net |

Catalytic Applications in Organic and Polymer Chemistry

Homogeneous Catalysis

Asymmetric Catalysis

Asymmetric Epoxidation of Olefins

While direct studies detailing the use of Schiff base ligands derived specifically from 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde in asymmetric epoxidation of olefins are not extensively documented in the reviewed literature, the broader class of salicylaldehyde-derived Schiff bases has shown significant promise in this area. Vanadium complexes featuring chiral Schiff bases are known to be effective catalysts for the epoxidation of various olefins, including styrene and cyclohexene, often utilizing oxidants like tert-butyl hydroperoxide (TBHP). nih.gov The electronic and steric properties of the salicylaldehyde (B1680747) precursor are critical in tuning the catalytic activity and enantioselectivity of the resulting complex. The presence of a bulky tert-butyl group and an electron-donating methyl group on the aromatic ring of this compound suggests that its Schiff base derivatives could offer unique stereochemical control in such reactions. Further research in this specific application could yield highly effective and selective catalysts for asymmetric epoxidation.

Asymmetric Ring-Opening of Racemic Epoxides

One of the well-documented catalytic applications of this compound is in the asymmetric ring-opening of racemic epoxides. Chiral Salen-type ligands, synthesized through the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative, are particularly effective for this transformation when complexed with a metal center.

In a notable example, a chiral Salen ligand was prepared by condensing (R,R)-1,2-diphenylethylenediamine (DPEDA) with this compound. This ligand, upon reaction with cobalt(II) acetate, forms the corresponding Co(II)-Salen complex. Subsequent oxidation yields the active Co(III)-Salen catalyst, which has been successfully employed in the asymmetric ring-opening of racemic epoxides. The bulky tert-butyl group and the methyl group on the salicylaldehyde moiety of the ligand play a crucial role in creating a specific chiral environment around the cobalt center, which allows for the enantioselective addition of nucleophiles to one of the enantiomers of the racemic epoxide, resulting in a kinetic resolution.

The general efficacy of Co(III)-Salen complexes in catalyzing the hydrolytic kinetic resolution (HKR) of terminal epoxides is well-established, providing access to both unreacted epoxide and the 1,2-diol product in high enantiomeric excess.

Table 1: Asymmetric Ring-Opening of Racemic Epoxides using a Co(III)-Salen Catalyst Derived from this compound

| Epoxide Substrate | Nucleophile | Product | Enantiomeric Excess (ee%) of Diol | Enantiomeric Excess (ee%) of Unreacted Epoxide |

| Racemic propylene oxide | Water | 1,2-Propanediol | >98 | >98 |

| Racemic 1,2-butylene oxide | Water | 1,2-Butanediol | >98 | >98 |

| Racemic epichlorohydrin | Water | 3-Chloro-1,2-propanediol | >98 | >98 |

Note: The data presented in this table is representative of the high efficiencies typically observed in Co(III)-Salen catalyzed hydrolytic kinetic resolutions of terminal epoxides and is based on established literature for analogous systems.

Asymmetric Hydrogenation Reactions

The application of ligands derived from this compound in asymmetric hydrogenation is an area with limited specific research in the available literature. Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and the design of the chiral ligand is paramount to achieving high enantioselectivity. researchgate.net Typically, chiral phosphine ligands are employed with transition metals like rhodium and ruthenium for the hydrogenation of prochiral olefins and ketones. nih.gov

While Schiff base ligands are more commonly associated with other types of asymmetric catalysis, their potential in hydrogenation should not be dismissed. The development of novel ligand scaffolds is an ongoing effort in this field. The structural features of this compound, with its defined substitution pattern, could be incorporated into more complex ligand architectures, potentially including phosphine or other coordinating groups, to create effective catalysts for asymmetric hydrogenation. However, at present, there is a lack of specific studies demonstrating the use of ligands derived solely from this aldehyde in this context.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs, while the Biginelli and Hantzsch reactions are well-known for the synthesis of dihydropyrimidinones and dihydropyridines, respectively. rug.nlwalisongo.ac.idresearchgate.netresearchgate.net In many of these reactions, an aldehyde is a key starting material.

This compound, as an aromatic aldehyde, has the potential to be utilized as a component in these MCRs. For instance, in a Passerini reaction, it could react with an isocyanide and a carboxylic acid to yield an α-acyloxy carboxamide. Similarly, in a Biginelli reaction, it could condense with a β-dicarbonyl compound and urea or thiourea. The substitution pattern on the aromatic ring of this compound could influence the reactivity and the properties of the resulting MCR products. Despite this potential, specific examples of the use of this compound in these named multi-component reactions are not prevalent in the reviewed scientific literature, indicating an area ripe for future investigation.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a significant process in both organic synthesis and polymer chemistry. This reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being particularly common. The ligands coordinating to the metal center play a critical role in the catalyst's activity and selectivity.

Schiff base ligands derived from salicylaldehydes have been investigated for their utility in hydrosilylation catalysis. Platinum complexes bearing bidentate Schiff base ligands have shown catalytic activity for the hydrosilylation of olefins. While specific studies focusing on ligands from this compound are scarce, the general applicability of this class of ligands suggests their potential. The electronic and steric environment provided by the tert-butyl and methyl substituents could modulate the catalytic properties of a corresponding platinum or rhodium complex, potentially leading to enhanced reactivity or selectivity. Further research is needed to explore the viability of catalysts derived from this compound in hydrosilylation reactions.

Theoretical and Computational Chemistry: an In Depth Analysis of 3 Tert Butyl 2 Hydroxy 5 Methylbenzaldehyde

The field of theoretical and computational chemistry offers powerful tools to investigate the intricate properties of molecules. For 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde, these methods provide profound insights into its structure, reactivity, and spectroscopic behavior. This section delves into the computational studies that illuminate the molecular characteristics of this compound.

Potential Applications in Chemical Biology Research

Interactions with Molecular Targets

The biological activity of chemical compounds is intrinsically linked to their interactions with specific molecular targets within a biological system. For derivatives of 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde, research has begun to elucidate these interactions, particularly in the context of enzyme inhibition and the modulation of cellular signaling pathways.

Enzyme Interaction Studies

While direct studies on the enzyme interactions of this compound are not extensively documented, the broader class of salicylaldehyde (B1680747) derivatives, especially Schiff bases, is known to interact with various enzymes. The azomethine group (-C=N-) in Schiff bases is crucial for their biological activity, often facilitating binding to the active sites of enzymes. Research on structurally similar compounds suggests that derivatives of this compound could potentially inhibit enzymes involved in microbial growth or cancer progression.

Cellular Signaling Pathway Modulation

The ability of a compound to modulate cellular signaling pathways is a key indicator of its therapeutic potential. Recent studies on Schiff base derivatives of 2-hydroxybenzaldehyde have shown that they can induce apoptosis in cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov One study demonstrated that a particular Schiff base derivative led to the upregulation of 30 genes and downregulation of 10 genes involved in the MAPK pathway in MCF-7 breast cancer cells. nih.gov This modulation supports a MAPK-mediated apoptotic response, suggesting that such compounds could play a role in overcoming chemoresistance by disrupting key survival signaling pathways. nih.gov Although this research was not conducted on a derivative of this compound, the shared 2-hydroxybenzaldehyde core suggests a potential avenue of investigation for its derivatives.

Antimicrobial Research

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Derivatives of this compound, particularly Schiff bases and their metal complexes, have emerged as promising candidates in this field.

Antibacterial Properties of Derivatives

Schiff base derivatives of various benzaldehydes have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The imine group of the Schiff base is thought to be responsible for this activity. Studies have shown that these compounds can act as bacteriostatic and in some cases bactericidal agents against pathogens like Escherichia coli and Staphylococcus aureus. mediresonline.org The antibacterial efficacy can be influenced by the specific substituents on the aromatic ring. For instance, resveratrol-Schiff base hybrids have shown high selectivity and potency against Listeria monocytogenes. nih.gov

Below is a table summarizing the antibacterial activity of some benzaldehyde (B42025) Schiff base derivatives against common bacterial strains.

| Derivative Type | Bacterial Strain | Activity | Reference |

| Benzaldehyde Schiff Base (PC1) | Escherichia coli | MIC: 62.5 µg/ml | mediresonline.org |

| Benzaldehyde Schiff Base (PC1) | Staphylococcus aureus | MIC: 62.5 µg/ml, MBC: 125 µg/ml | mediresonline.org |

| Anisaldehyde Schiff Base (PC2) | Staphylococcus aureus | MIC: 62.5 µg/ml, MBC: 125 µg/ml | mediresonline.org |

| 4-Nitrobenzaldehyde Schiff Base (PC3) | Staphylococcus aureus | MIC: 62.5 µg/ml, MBC: 250 µg/ml | mediresonline.org |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activities of Derivatives

In addition to their antibacterial properties, derivatives of substituted benzaldehydes have also been investigated for their antifungal potential. Research indicates that the presence of an ortho-hydroxyl group on the benzaldehyde ring can increase antifungal activity. nih.gov These compounds are thought to disrupt cellular antioxidation processes in fungi, thereby inhibiting their growth. nih.gov Metal complexes of Schiff bases have also shown enhanced antifungal activity compared to the Schiff base ligands alone. nih.govmdpi.com For example, certain benzaldehyde derivatives have shown fungistatic activity against Candida albicans. mediresonline.org

The table below presents the antifungal activity of some benzaldehyde derivatives.

| Derivative | Fungal Strain | Activity (MIC) | Reference |

| 2-hydroxy-5-methoxybenzaldehyde | Aspergillus fumigatus | 0.58 mM | nih.gov |

| o-Vanillin | Aspergillus fumigatus | 0.67 mM | nih.gov |

| Benzaldehyde Schiff Base (PC1) | Candida albicans | 250 µg/ml | mediresonline.org |

| Anisaldehyde Schiff Base (PC2) | Candida albicans | 62.5 µg/ml | mediresonline.org |

MIC: Minimum Inhibitory Concentration

Research in Anticancer and Antineoplastic Activities of Derivatives

The development of new anticancer agents is a critical area of medicinal chemistry. Schiff base derivatives and their metal complexes derived from substituted salicylaldehydes have shown promise in this regard.

The cytotoxic activity of these compounds is often attributed to the azomethine group, which can interact with cellular macromolecules. nih.gov Studies on Schiff bases derived from 2-hydroxybenzaldehyde have demonstrated their cytotoxic effects against various cancer cell lines. nih.gov For example, a novel Schiff base derived from 4-nitro benzaldehyde showed promising activity against tongue squamous cell carcinoma. nih.gov

Metal complexes of these Schiff bases have also been a focus of anticancer research. mdpi.com The coordination of the Schiff base ligand to a metal center can enhance its biological activity. These metal-based compounds have the potential to act as antineoplastic drugs, with some exhibiting cytotoxicity against cancer cell lines like Caco-2 and MCF-7. mdpi.comresearchgate.net

The following table summarizes the anticancer activity of some relevant Schiff base derivatives.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| Schiff Base from 4-Nitro Benzaldehyde | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 µg/mL | nih.gov |

| Ru(III) complex of a Schiff base | Caco-2 | 230–320 μM | mdpi.com |

| Ru(III) complex of a Schiff base | MCF-7 | 230–320 μM | mdpi.com |

IC50: Half maximal inhibitory concentration

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic importance of 3-Tert-butyl-2-hydroxy-5-methylbenzaldehyde stems primarily from its role as a versatile precursor, particularly in the synthesis of Schiff base ligands. The condensation of its aldehyde group with primary amines yields imine derivatives that are exceptional chelating agents for a wide array of metal ions. researchgate.net The key contributions are rooted in the predictable and tunable nature of its molecular structure.

Ligand Synthesis and Coordination Chemistry: The compound is a fundamental building block for multidentate ligands. The ortho-hydroxyl group plays a crucial role in forming stable six-membered rings through intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen, a feature that stabilizes the planar conformation of the molecule. researchgate.netresearchgate.net Upon reaction with amines, this hydroxyl group becomes a key coordination site, alongside the imine nitrogen, allowing for the formation of stable metal complexes. nih.govmdpi.com

Steric and Electronic Tuning: The substituents on the aromatic ring are critical for modulating the properties of the resulting metal complexes. The sterically demanding tert-butyl group adjacent to the coordination site provides a crowded environment around the metal center, which can influence the complex's geometry, stability, and catalytic activity. The methyl group, in turn, subtly adjusts the electron density of the aromatic system.

Development of Functional Materials: Schiff base complexes derived from this aldehyde have shown potential in various applications. Research on analogous salicylaldehyde (B1680747) derivatives demonstrates their use in creating fluorescent materials and chemosensors. acs.org The specific substituents on this compound can be used to fine-tune photophysical properties, such as emission wavelengths and quantum yields, making its derivatives candidates for sensing and optical applications.

Catalysis: Salen-type ligands, which are synthesized from two equivalents of a salicylaldehyde derivative and a diamine, are renowned for their application in catalysis. mdpi.com The steric bulk provided by the tert-butyl group in ligands derived from this compound can enhance enantioselectivity in asymmetric catalysis by controlling the access of substrates to the catalytic metal center.

An interactive data table summarizing the key academic contributions of this compound is provided below.

| Structural Feature | Academic Contribution | Resulting Application/Field of Study |

|---|---|---|

| Ortho-hydroxy and Aldehyde Groups | Facilitates facile condensation with primary amines to form Schiff bases. | Synthesis of versatile Schiff base ligands. researchgate.net |

| Hydroxyl and Imine Moieties | Act as effective chelating sites (N, O donor atoms) for metal ions. | Coordination chemistry and formation of stable metallo-organic complexes. nih.govmdpi.com |

| Tert-butyl Group | Introduces significant steric hindrance around the coordination pocket. | Tuning of catalytic activity, selectivity, and complex stability. |

| Substituted Benzene Ring | Allows for the modulation of electronic properties, impacting the photophysical behavior of derivatives. | Development of fluorescent chemosensors and materials for organic electronics. acs.org |

Emerging Research Avenues and Challenges

While the foundational chemistry of this compound is well-established, several emerging areas offer exciting possibilities for future research. These new directions are accompanied by distinct scientific and technical challenges that must be addressed to realize the compound's full potential.

Emerging Research Avenues:

Advanced Catalytic Systems: There is an opportunity to design next-generation catalysts for challenging organic transformations. This includes developing ruthenium or rhodium complexes for C-H activation and annulation reactions, enabling more efficient synthesis of complex heterocyclic molecules like chromones. researchgate.net

Biomedical and Pharmaceutical Applications: Substituted salicylaldehydes have shown potential as antimicrobial and antifungal agents. researchgate.net Future work could focus on synthesizing and screening derivatives of this compound for enhanced biological activity, potentially leading to new therapeutic candidates. nih.govacs.org

Smart Materials and Sensors: The development of "smart" materials that respond to external stimuli is a rapidly growing field. Derivatives of this compound could be incorporated into polymers or onto surfaces to create reversible chemosensors for detecting environmentally significant metal ions or pH changes, potentially in formats like portable paper test strips. nih.gov

Organic Electronics: The fluorescent properties of related salicylaldehyde-azine derivatives suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. acs.org Research could explore the synthesis of extended conjugated systems based on the this compound core to optimize them for use in organic electronics.

Associated Challenges:

Predictive Structural Tuning: While it is known that substituents affect functionality, precisely predicting how specific modifications will impact a complex's properties (e.g., catalytic turnover, emission spectrum) remains a significant hurdle. acs.org This requires a synergistic approach combining computational modeling (like DFT calculations) with empirical studies. mdpi.com

Processability and Stability: For practical applications in materials science, the resulting compounds must be processable (e.g., soluble in common solvents) and stable under operational conditions (e.g., resistant to thermal and photochemical degradation). mdpi.com Balancing performance with stability is a key challenge.

Interference and Selectivity: In the context of sensors and catalysts, achieving high selectivity for a specific analyte or substrate in a complex mixture is a persistent challenge. Overcoming interference from competing species is crucial for the development of reliable and robust systems. nih.gov

The table below outlines the promising future directions and the inherent challenges.

| Emerging Research Avenue | Key Scientific or Technical Challenge |

|---|---|

| Design of Next-Generation Catalysts | Achieving high selectivity and turnover numbers; understanding complex reaction mechanisms. researchgate.net |

| Development of Bioactive Compounds | Optimizing for high efficacy against target microbes while ensuring low toxicity to mammalian cells. acs.orgresearchgate.net |

| Smart Materials and Reversible Sensors | Ensuring sensor reversibility, long-term stability, and overcoming interference from other analytes. nih.gov |

| Organic Optoelectronic Devices | Improving quantum efficiency, tuning emission colors, and ensuring device longevity. acs.org |

常见问题

Basic: How can researchers optimize the synthesis of 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde?

Methodological Answer:

The compound is synthesized via the Riemmer-Tiemann reaction using 2-tert-butyl-4-methylphenol and urotropine in glacial acetic acid under controlled conditions . Key parameters include:

- Temperature: Maintain 60–65°C during chloroform addition to ensure controlled aldehyde formation .

- Purity Monitoring: Use thin-layer chromatography (TLC) with chloroform-EtOAc (10:1) to track reaction progress .

- Post-Synthesis Processing: Separate the product via vacuum filtration and purify using recrystallization. Yield optimization (up to 83%) is achievable by adjusting bromination steps for derivatives .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Methodological Answer:

For crystal structure determination:

- Data Collection: Use Bruker APEX2 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure Solution: Employ SHELXD for experimental phasing and SHELXL for refinement, incorporating hydrogen atoms in calculated positions (riding model) with isotropic displacement parameters .

- Validation: Cross-validate bond lengths and angles against similar salicylaldehyde derivatives (e.g., 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde) to identify steric effects from the tert-butyl group .

Basic: Which spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Detect λmax at 276 nm (π→π* transitions) and 362 nm (n→π*), characteristic of conjugated aldehyde and phenolic hydroxyl groups .

- Mass Spectrometry (MS): Use MALDI-TOF to observe [M−F]+ and [M+Na]+ ions, confirming molecular weight (e.g., m/z 794.336 for ligand complexes) .

- NMR: Analyze ¹H/¹³C shifts for tert-butyl (δ ~1.4 ppm for CH3) and aldehyde protons (δ ~10.2 ppm) .

Advanced: How can researchers derivatize this compound for functional studies?

Methodological Answer:

- Bromination: React with liquid bromine in acetic acid to introduce a bromo group at the 3-position, yielding 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde (83% yield) .

- Schiff Base Formation: Condense with tris(2-aminoethyl)amine in ethanol under argon to form tridentate ligands, monitored via TLC and characterized by MS .

- Esterification: Convert to benzoate esters using tert-butyl chloroacetate for enhanced solubility in hydrophobic matrices .

Advanced: How do structural modifications influence the biological activity of this compound analogs?

Methodological Answer:

- Hydrogen Bonding: The phenolic hydroxyl group forms hydrogen bonds with biological targets (e.g., enzymes), altering activity. Compare with ethyl 5-(tert-butyl)-2-methylbenzoate, where ester groups reduce H-bonding capacity .

- Steric Effects: The tert-butyl group hinders planar conformations, reducing binding affinity to flat receptor sites. Use molecular docking simulations to assess steric clashes .

- Comparative Studies: Test analogs like 5-tert-butyl-2,3-dihydroxybenzaldehyde to evaluate the impact of additional hydroxyl groups on antioxidant activity .

Advanced: How should researchers address contradictory data in synthetic yields or spectroscopic results?

Methodological Answer:

- Root-Cause Analysis: For yield discrepancies, compare reaction conditions (e.g., argon vs. air atmosphere) and catalyst purity .

- Spectroscopic Validation: Replicate NMR/UV-Vis experiments using standardized solvents (e.g., DMSO-d6) to rule out solvent effects .

- Statistical Methods: Apply principal component analysis (PCA) to isolate variables (e.g., temperature, reagent ratios) causing inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。